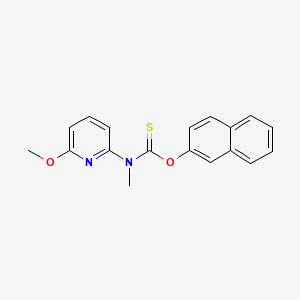
Carbamothioic acid, (6-methoxy-2-pyridinyl)methyl-, O-2-naphthalenyl ester
Cat. No. B1208819
Key on ui cas rn:
88569-82-8
M. Wt: 324.4 g/mol
InChI Key: LMQJRYKENGECRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04551169
Procedure details


1.38 g of 2-methoxy-6-methylaminopyridine and 1.38 g of anhydrous potassium carbonate were added to 20 ml of acetone, to which 2.23 g of 2-naphthyl chlorothioformate dissolved in 20 ml of acetone was added at room temperature under stirring. The stirring was continued for 30 minutes under the same conditions and then the mixture was heated to reflux for 2 hours. The reaction mixture was poured into water after it was cooled to room temperature and the products were extracted with benzene. The benzene solution was subsequently washed with water and aqueous saturated sodium chloride solution and then benzene was removed by distillation under reduced pressure after drying over anhydrous magnesium sulfate. The residue was purified by the column chromatography (eluted with benzene on a silica gel) to give 2.75 g of O-2-naphthyl N-(6-methoxy-2-pyridyl)-N-methylthiocarbamate (Yield: 85%). A part of the product was recrystallized from acetone-hexane. Colorless crystalls having melting point of 95.5° to 97° C. were obtained.






Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH:9][CH3:10])[N:4]=1.C(=O)([O-])[O-].[K+].[K+].Cl[C:18]([O:20][C:21]1[CH:30]=[CH:29][C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:22]=1)=[S:19].O>CC(C)=O>[CH3:1][O:2][C:3]1[N:4]=[C:5]([N:9]([CH3:10])[C:18](=[S:19])[O:20][C:21]2[CH:30]=[CH:29][C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[CH:22]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.38 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC(=CC=C1)NC
|
|
Name
|
|
|
Quantity
|
1.38 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
2.23 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=S)OC1=CC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the products were extracted with benzene
|
WASH
|
Type
|
WASH
|
|
Details
|
The benzene solution was subsequently washed with water and aqueous saturated sodium chloride solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
benzene was removed by distillation under reduced pressure
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
after drying over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by the column chromatography (
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with benzene on a silica gel)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=CC(=N1)N(C(OC1=CC2=CC=CC=C2C=C1)=S)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.75 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
